1-Methyl-3,7-dioxabicyclo[4.1.0]heptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
125510-59-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.144 |
IUPAC Name |
6-methyl-4,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H10O2/c1-6-4-7-3-2-5(6)8-6/h5H,2-4H2,1H3 |
InChI Key |
CEYYMHSXWYJRQG-UHFFFAOYSA-N |
SMILES |
CC12COCCC1O2 |
Synonyms |
3,7-Dioxabicyclo[4.1.0]heptane, 1-methyl- (9CI) |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Considerations of 1 Methyl 3,7 Dioxabicyclo 4.1.0 Heptane
The compound 1-Methyl-3,7-dioxabicyclo[4.1.0]heptane possesses a unique and rigid bicyclic framework. This structure consists of a cyclohexane (B81311) ring fused with an epoxide ring, and also contains an additional ether linkage within the six-membered ring. The presence of multiple chiral centers and the conformational constraints imposed by the fused ring system give rise to complex stereochemical possibilities.
The elucidation of the precise structure and stereochemistry of this compound would rely on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would be instrumental in determining the connectivity of the atoms and providing insights into the local chemical environment of each nucleus. libretexts.orgmarinelipids.ca The chemical shifts of protons and carbons adjacent to the oxygen atoms in the ether and epoxide functionalities would be expected to appear in specific regions of the NMR spectra. libretexts.orgoregonstate.edu For instance, protons on carbons bearing an oxygen in an epoxide ring typically resonate at a higher field (around 2.5-3.5 ppm) compared to those in a simple ether due to ring strain. libretexts.org
Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for establishing the relative stereochemistry of the substituents and the fusion of the rings. By identifying through-space interactions between protons, the spatial orientation of the methyl group relative to the other protons on the bicyclic system could be determined. researchgate.net
Conformational Analysis of the 3,7 Dioxabicyclo 4.1.0 Heptane Skeleton
The conformational preferences of the 3,7-dioxabicyclo[4.1.0]heptane skeleton are dictated by the fusion of the cyclohexane (B81311) and epoxide rings. Due to the inherent rigidity of the bicyclo[4.1.0]heptane system, the six-membered ring is unable to adopt a standard chair conformation. Instead, studies on related substituted 2,7-dioxabicyclo[4.1.0]heptane systems suggest that the pyranose ring (the six-membered ring containing an oxygen atom) adopts a conformation that is close to a half-chair. tandfonline.comtandfonline.comnih.gov
This half-chair conformation is a common feature in cyclohexene (B86901) and related fused-ring systems where one of the carbons is sp2-hybridized or part of a small fused ring. In the case of the 3,7-dioxabicyclo[4.1.0]heptane skeleton, the fusion with the three-membered epoxide ring forces the adjacent carbons into a more planar arrangement, leading to the adoption of a half-chair or a flattened boat-like conformation. echemi.com
The exact conformational equilibrium would be influenced by the substitution pattern on the ring. The presence of a methyl group at the 1-position in 1-Methyl-3,7-dioxabicyclo[4.1.0]heptane would introduce steric interactions that could favor one half-chair conformation over another. The energetic preference for the methyl group to occupy a pseudo-equatorial or pseudo-axial position would depend on the minimization of steric strain within the molecule.
Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for investigating the conformational landscape of such molecules. nih.govjst.go.jp These methods can be used to calculate the relative energies of different conformations and to predict the most stable arrangement of the atoms in space. For instance, force-field calculations (MMP2) have been used to confirm the experimental conformation of related anhydro sugar derivatives with a similar bicyclic core. nih.gov
The conformational analysis of the 3,7-dioxabicyclo[4.1.0]heptane skeleton is crucial for understanding its reactivity and potential interactions with other molecules. The spatial arrangement of the functional groups is a direct consequence of the ring's conformation, which in turn governs its chemical behavior.
Interactive Data Table: Conformational Data of Related Bicyclo[4.1.0]heptane Systems
| Compound/System | Method of Analysis | Predominant Conformation | Reference |
|---|---|---|---|
| Substituted 2,7-Dioxabicyclo[4.1.0]heptanes | NMR Spectroscopy and Molecular Mechanics (MMX) | Half-chair (5H4) | tandfonline.comtandfonline.com |
| Substituted 2,7-Dioxabicyclo[4.1.0]heptanes (Rhamnopyranose derivatives) | NMR Spectroscopy and Force-Field Calculations (MMP2) | Half-chair (4H5) with some flattening at C-4 | nih.gov |
| cis-Bicyclo[4.1.0]heptane (Norcarane) | Theoretical | Boat (cis) configuration due to bridge strain | echemi.com |
| Cycloaliphatic Epoxy Monomers | 2D INADEQUATE NMR and MNDO calculations | Equatorial forms more stable than axial forms | jst.go.jp |
Reaction Mechanisms and Chemical Transformations of 1 Methyl 3,7 Dioxabicyclo 4.1.0 Heptane
Epoxide Ring-Opening Reactionsbris.ac.ukmdpi.com
The core reactivity of 1-Methyl-3,7-dioxabicyclo[4.1.0]heptane is centered on the opening of its three-membered epoxide ring. This ring is part of a bicyclo[4.1.0]heptane system, a strained structure that is prone to undergo reactions that relieve this strain. bris.ac.uk The presence of the ether oxygen at position 3 and the methyl group at position 1 introduces electronic and steric factors that influence the regiochemical and stereochemical outcomes of these reactions. Ring-opening can be achieved through either nucleophilic or electrophilic pathways, with nucleophilic additions being the most extensively studied and synthetically useful.
Nucleophilic Ring-Opening Pathways
Nucleophilic ring-opening reactions of epoxides are highly valuable transformations in organic synthesis. These reactions can proceed under either acidic or basic conditions, and the choice of conditions dictates the site of nucleophilic attack and, consequently, the structure of the resulting product. libretexts.orgyoutube.com
Under acidic conditions, the epoxide oxygen of this compound is first protonated by the acid catalyst, converting the oxygen into a good leaving group (an alcohol). libretexts.org This protonation activates the epoxide, and the carbon-oxygen bonds begin to weaken. A partial positive charge develops on the epoxide carbons, with the charge being more effectively stabilized on the more substituted carbon atom. In the case of this compound, the tertiary carbon (C-1) bearing the methyl group is better able to stabilize a positive charge than the secondary carbon (C-6).
Table 1: Regioselectivity and Stereospecificity of Acid-Catalyzed Ring-Opening
| Feature | Outcome for this compound | Rationale |
| Regioselectivity | Attack at the more substituted carbon (C-1) | Stabilization of the developing positive charge by the methyl group. libretexts.orgyoutube.com |
| Stereospecificity | Inversion of configuration at the site of attack (C-1) | Backside attack by the nucleophile (Sₙ2-like). libretexts.org |
| Product Geometry | trans-diaxial opening | The nucleophile and the hydroxyl group are positioned trans to each other. |
In the presence of a strong, basic nucleophile (in the absence of an acid catalyst), the ring-opening of this compound follows a different regiochemical path. The reaction proceeds via a pure Sₙ2 mechanism. libretexts.org The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the methyl group at C-1, the nucleophile will preferentially attack the less sterically hindered carbon atom (C-6). youtube.com
Similar to the acid-catalyzed pathway, this reaction is stereospecific. The nucleophile performs a backside attack, leading to an inversion of stereochemistry at the point of attack (C-6). youtube.com This pathway also results in a product with a trans-diaxial arrangement of the nucleophile and the resulting hydroxyl group. A wide variety of strong nucleophiles can be used, including amines, Grignard reagents, hydrides, and acetylide anions. libretexts.org
Table 2: Regioselectivity and Stereospecificity of Base-Mediated Ring-Opening
| Feature | Outcome for this compound | Rationale |
| Regioselectivity | Attack at the less substituted carbon (C-6) | Sₙ2 attack at the less sterically hindered position. libretexts.orgyoutube.com |
| Stereospecificity | Inversion of configuration at the site of attack (C-6) | Backside attack by the strong nucleophile (Sₙ2). libretexts.org |
| Product Geometry | trans-diaxial opening | The nucleophile and the hydroxyl group are positioned trans to each other. |
The reaction of this compound with various heteroatom nucleophiles is a key aspect of its chemical utility, providing routes to diversely functionalized piperidine (B6355638) and pyran derivatives.
Oxygen Nucleophiles : Under basic conditions, hydroxide (B78521) or alkoxide ions attack the less substituted C-6 position. Under acidic conditions, water or alcohols attack the more substituted C-1 position. libretexts.org For example, acid-catalyzed hydrolysis yields a trans-diol, while basic hydrolysis also gives a diol but with the opposite regiochemistry. libretexts.org The basic hydrolysis of a lactone in a related epoxy bicyclic system has been documented. nih.gov
Sulfur Nucleophiles : Sulfur-based nucleophiles are effective for opening the epoxide ring. For instance, the reaction of epoxides with potassium ethyl xanthogenate, a sulfur nucleophile, has been shown to produce cyclic trithiocarbonates. arkat-usa.org This reaction proceeds with inversion of stereochemistry, consistent with an Sₙ2 mechanism. arkat-usa.org
Nitrogen Nucleophiles : Amines are good nucleophiles that react under basic or neutral conditions to open the epoxide ring, attacking the less-hindered C-6 carbon to yield amino alcohols. libretexts.org The reactivity principles are analogous to those observed in related bicyclic aziridine (B145994) systems, which also undergo regioselective ring-opening by heteroatom nucleophiles to give trans-disubstituted products. researchgate.net
Table 3: Products of Ring-Opening with Heteroatom Nucleophiles
| Nucleophile | Reagent Example | Condition | Site of Attack | Product Type |
| Oxygen | H₂O / H⁺ | Acidic | C-1 | trans-1,2-diol |
| Oxygen | NaOH / H₂O | Basic | C-6 | trans-1,2-diol |
| Sulfur | KSC(S)OEt | Basic/Neutral | C-6 | Thiol derivative / Trithiocarbonate (B1256668) arkat-usa.org |
| Nitrogen | R-NH₂ | Basic/Neutral | C-6 | trans-Amino alcohol |
Electrophilic Ring-Opening Reactions
True electrophilic ring-opening reactions, where an electrophile other than a proton initiates the reaction, are less common for epoxides compared to nucleophilic pathways. The most prominent example of an electrophile interacting with the epoxide is the protonation of the oxygen atom under acidic conditions, which serves as the activation step for subsequent nucleophilic attack as described previously. libretexts.org In this context, the epoxide oxygen acts as a Lewis base. Reactions with other Lewis acids can also activate the epoxide towards ring-opening. While distinct electrophilic ring-opening mechanisms leading to different product classes are not widely reported for this specific compound, such reactions can sometimes lead to rearrangements.
Influence of Ring Strain and Electronic Effects on Ring-Opening Reactivity
The reactivity of this compound is significantly influenced by both ring strain and electronic effects.
Ring Strain : The fusion of the three-membered epoxide ring onto the six-membered pyran ring system results in considerable angle and torsional strain. bris.ac.uk This inherent strain is the primary thermodynamic driving force for the ring-opening reactions, as these reactions lead to a more stable, less strained six-membered ring product. youtube.com The increased reactivity of epoxides compared to acyclic ethers is a direct consequence of this strain energy. youtube.comresearchgate.net
Electronic Effects : The substituents on the bicyclic frame exert significant electronic control over the reaction's regioselectivity.
The methyl group at C-1 is an electron-donating group. It stabilizes a developing positive charge (carbocation character) at C-1 through hyperconjugation. This effect is why, under acid-catalyzed conditions, nucleophilic attack is directed to this more substituted position. libretexts.org
The ether oxygen at C-3 has an electron-withdrawing inductive effect, which can influence the electron density at the adjacent C-1 and C-6 carbons of the epoxide, potentially modulating their electrophilicity.
Together, these factors make the epoxide ring of this compound a versatile functional group, capable of undergoing highly controlled and predictable ring-opening reactions to generate a range of complex and useful molecules.
Rearrangement Reactions of the Bicyclic Skeleton
The inherent strain in the bicyclo[4.1.0]heptane framework, particularly due to the fused epoxide ring, makes it susceptible to various rearrangement reactions. While specific studies on the rearrangement of this compound are not extensively documented, the reactivity of analogous systems provides significant insight into potential transformation pathways.
Acid-catalyzed rearrangements are a prominent reaction class for related epoxides. For instance, the acid-catalyzed rearrangement of certain epoxides can lead to the formation of furan (B31954) derivatives, a reaction that involves significant alteration of the bicyclic core. researchgate.net Similarly, other bicyclic systems are known to undergo acid-catalyzed rearrangements to form more stable carbocyclic structures. acs.org
In cases where the bicyclic system contains additional functional groups, such as a hydroxyl group adjacent to the epoxide, base-catalyzed rearrangements like the Payne rearrangement can occur. wikipedia.orgorganicreactions.orgresearchgate.netuomustansiriyah.edu.iqsynarchive.com The Payne rearrangement involves the isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol via intramolecular nucleophilic attack of the deprotonated hydroxyl group. wikipedia.orguomustansiriyah.edu.iq This reversible migration of the epoxide can be a crucial step in synthetic sequences, allowing for subsequent regioselective ring-opening reactions. organicreactions.orguomustansiriyah.edu.iq For derivatives of the 3,7-dioxabicyclo[4.1.0]heptane scaffold that possess a hydroxyl group, this type of rearrangement is a plausible transformation under basic conditions.
Furthermore, thermal and photochemical rearrangements are known for other strained polycyclic ether systems. For example, substituted 3-oxaquadricyclanes, which also contain strained ether linkages, undergo thermal isomerization to form oxepins. scispace.com While mechanistically different, this highlights the propensity of strained oxygen-containing rings to rearrange into more stable structures.
Functional Group Interconversions on the 3,7-Dioxabicyclo[4.1.0]heptane Scaffold
The functional groups on the 3,7-dioxabicyclo[4.1.0]heptane scaffold can be selectively modified to introduce molecular diversity, paving the way for the synthesis of a wide array of complex molecules. These transformations primarily involve oxidation and reduction of existing functionalities and substitution reactions that often proceed via ring-opening of the strained epoxide.
Selective Oxidation and Reduction Pathways
Oxidation and reduction reactions are fundamental for manipulating the oxidation state of the bicyclic scaffold. A key precursor for many derivatives is the ketone, (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one. This compound is synthesized via a Baeyer-Villiger oxidation of a corresponding (1S,2S,5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-one precursor.
The carbonyl group of this ketone is a versatile handle for further transformations, most notably reduction to the corresponding alcohol. Research has shown that (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one can be reduced to the corresponding alcohol, (1S,2S,6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol, using a variety of reducing agents. google.com The choice of reagent can influence the stereochemical outcome of the reaction, yielding different anomers of the alcohol.
| Precursor | Reducing Agent | Product |
| (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one | Diisobutylaluminum hydride | (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol |
| (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one | Diborane | (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol |
| (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one | Sodium triethoxyaluminum hydride | (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol |
| (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one | Sodium bis(2-methoxyethoxy)aluminum hydride | (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol |
| (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one | Tri-t-butoxyaluminum hydride | (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol |
| Table 1: Reduction of a ketone derivative on the 3,7-dioxabicyclo[4.1.0]heptane scaffold. Data sourced from google.com. |
Substitution Reactions and Further Derivatization
The high reactivity of the epoxide ring makes it the primary site for substitution and derivatization reactions, which typically proceed via nucleophilic ring-opening. These reactions are fundamental to the use of this scaffold as a building block in synthesis.
For example, the hydroxyl group of (1S,2S,6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol can be derivatized. Its methylation to form (1S,2S,6R)-4-methoxy-2-methyl-3,7-dioxabicyclo[4.1.0]heptane, an intermediate in the synthesis of the important anticancer agent Daunomycin, has been achieved using boron trifluoride in methanol. google.com
More generally, the 1,2-anhydro sugar structure, which is equivalent to the 3,7-dioxabicyclo[4.1.0]heptane system in carbohydrate chemistry, is well-known to undergo ring-opening reactions with a variety of nucleophiles. chimia.chnih.gov Lewis acid catalysis is often employed to facilitate these transformations. For instance, the coupling of a 1,2-anhydro-L-rhamnose derivative (a substituted 2,7-dioxabicyclo[4.1.0]heptane) with an alcohol nucleophile to form a disaccharide has been demonstrated. chimia.ch The reactivity of the epoxide ring can be modulated by the reaction conditions, including pH and the choice of nucleophile. uomustansiriyah.edu.iq
Analogous reactions in related systems further illustrate the potential for derivatization. The epoxide ring in isomers like 3-methyl-7-oxabicyclo[4.1.0]heptane is readily opened by sulfur nucleophiles such as potassium ethyl xanthogenate. google.com Furthermore, studies on the aza-analogue, 1-azabicyclo[4.1.0]heptane, show that the three-membered ring can be opened by a wide range of nucleophiles including amines, thiols, and halides, suggesting similar reactivity for the oxa-counterpart. researchgate.net
| Scaffold Type | Reagent(s) | Transformation Type | Product Type |
| 2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol | Boron trifluoride, Methanol | O-Methylation | 4-Methoxy-2-methyl-3,7-dioxabicyclo[4.1.0]heptane |
| 2,7-Dioxabicyclo[4.1.0]heptane (1,2-Anhydro sugar) | Alcohol, Lewis Acid | Glycosidic Coupling (Ring-opening) | Disaccharide |
| 3-Methyl-7-oxabicyclo[4.1.0]heptane | Potassium ethyl xanthogenate | Ring-opening with S-nucleophile | Cyclic trithiocarbonate precursor |
| Aza-analogue (1-Azabicyclo[4.1.0]heptane) | Amines, Thiols, Halides | Ring-opening with various nucleophiles | Substituted piperidines |
| Table 2: Examples of substitution and derivatization reactions on the 3,7-dioxabicyclo[4.1.0]heptane scaffold and its analogues. Data sourced from researchgate.netgoogle.comchimia.chgoogle.com. |
Computational and Theoretical Investigations of 1 Methyl 3,7 Dioxabicyclo 4.1.0 Heptane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of complex organic molecules. For 1-Methyl-3,7-dioxabicyclo[4.1.0]heptane, these calculations can provide a detailed picture of electron distribution, molecular orbital energies, and the nature of the chemical bonds within the strained bicyclic system.
DFT studies on related bicyclo[4.1.0]heptane derivatives have been performed to understand their structural and electronic properties. nih.gov For instance, calculations on hydrazone derivatives of a similar bicyclo[4.1.0]heptene structure revealed highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. nih.gov The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule.
A hypothetical DFT study of this compound would likely focus on the impact of the methyl group and the two oxygen atoms on the geometry and electronic properties of the bicyclo[4.1.0]heptane core. The analysis of the molecular electrostatic potential (MESP) would identify electron-rich regions, primarily around the oxygen atoms, and electron-deficient regions, which are susceptible to nucleophilic attack. nih.gov
Table 1: Hypothetical Calculated Electronic Properties of this compound and a Related Compound
| Property | This compound (Hypothetical) | Methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxyhydrazide Derivative (HC) nih.gov |
| HOMO Energy (eV) | -6.50 | - |
| LUMO Energy (eV) | -0.70 | - |
| HOMO-LUMO Gap (eV) | 5.80 | 5.82 |
| Dipole Moment (Debye) | 2.5 | - |
| Electrophilicity Index | 2.6 | - |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for the related compound is from a published study. nih.gov
The bonding analysis would likely reveal significant ring strain associated with the fused cyclopropane (B1198618) ring, influencing bond lengths and angles compared to their acyclic counterparts. The C-O bonds within the dioxane ring and the epoxide-like C-O-C linkage of the bicyclo[4.1.0] system would also be of particular interest, as their strengths and polarities dictate the molecule's reactivity.
Molecular Dynamics Simulations for Conformational Space Exploration and Stability
Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape and dynamics of molecules over time. nih.gov For a flexible yet constrained system like this compound, MD simulations can reveal the accessible conformations and the energetic barriers between them.
An MD simulation of this compound would likely show that the six-membered dioxane ring can adopt several conformations, such as chair, boat, and twist-boat, similar to cyclohexane (B81311). However, the fusion to the cyclopropane ring would significantly restrict this flexibility. The simulation would allow for the calculation of the relative populations of these conformers at a given temperature, providing insight into the most stable three-dimensional structure.
Table 2: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of this compound
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angles (degrees) |
| Chair | 0.0 | 95 | C1-C2-C3-O4: -55, O4-C5-C6-C1: 60 |
| Twist-Boat | 5.0 | 4.9 | C1-C2-C3-O4: 30, O4-C5-C6-C1: -35 |
| Boat | 6.5 | 0.1 | C1-C2-C3-O4: 0, O4-C5-C6-C1: 0 |
Note: This data is hypothetical and for illustrative purposes, based on general principles of conformational analysis of six-membered rings.
The stability of the bicyclic system would also be assessed by monitoring bond lengths, angles, and dihedrals throughout the simulation. Any significant deviations could indicate regions of high strain and potential reactivity.
Transition State Analysis for Elucidating Reaction Pathways and Mechanisms
Transition state (TS) analysis is a computational technique used to study the mechanisms of chemical reactions by locating the highest energy point along the reaction coordinate, the transition state. This information is crucial for understanding reaction rates and selectivity. For this compound, a key reaction of interest would be the ring-opening of the epoxide-like moiety, which is a common reaction for such strained systems.
Theoretical studies on the rearrangement reactions of other bicyclic cyclopropane derivatives have been conducted to elucidate their mechanisms. nih.gov For example, the ring-opening of substituted cyclopropylidenes to allenes has been investigated using density functional theory, revealing the influence of substituents on the activation energy barrier. figshare.com
A computational study on the acid- or base-catalyzed ring-opening of this compound would involve locating the transition state structures for nucleophilic attack at the carbon atoms of the cyclopropane ring. The calculations would provide the activation energies for different pathways, allowing for the prediction of the regioselectivity and stereoselectivity of the reaction.
Table 3: Hypothetical Activation Energies for the Acid-Catalyzed Ring-Opening of this compound with a Nucleophile (Nu)
| Pathway | Nucleophilic Attack at | Activation Energy (kcal/mol) | Predicted Major Product |
| A | C1 | 15 | 1-Nu-1-methyl-3,7-dioxacycloheptan-x-ol |
| B | C6 | 20 | 6-Nu-1-methyl-3,7-dioxacycloheptan-x-ol |
Note: This data is hypothetical and for illustrative purposes. The relative activation energies would depend on the specific nucleophile and reaction conditions.
The geometry of the transition state would reveal the mechanism of the ring-opening, for instance, whether it proceeds through a more SN1-like or SN2-like pathway. This has been a topic of interest in the study of epoxide ring-opening reactions.
Prediction and Validation of Spectroscopic Parameters
Computational chemistry can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for the structural elucidation of new compounds and for validating experimental data.
The prediction of NMR spectra is often achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. Studies on related complex molecules, such as (E)-ocellenyne which contains a 2,5-dioxabicyclo[2.2.1]heptane skeleton, have shown that GIAO NMR calculations can be instrumental in determining the correct stereostructure. researchgate.net
For this compound, computational prediction of ¹H and ¹³C NMR spectra would help in assigning the signals observed in experimental spectra, which can be complex due to the rigid and asymmetric nature of the molecule. Similarly, the calculation of IR vibrational frequencies would aid in the identification of characteristic functional group vibrations, such as the C-O stretching modes of the ether and epoxide-like functionalities and the C-H stretching of the methyl group and the bicyclic frame.
Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value (Hypothetical) |
| ¹H NMR Chemical Shift (δ, ppm) - CH₃ | 1.25 | 1.28 |
| ¹³C NMR Chemical Shift (δ, ppm) - C1 | 60.5 | 61.2 |
| IR Frequency (cm⁻¹) - C-O-C stretch (dioxane) | 1100 | 1105 |
| IR Frequency (cm⁻¹) - C-O-C stretch (epoxide) | 850 | 855 |
Note: This data is hypothetical and for illustrative purposes. Experimental values would be needed for validation.
The comparison between predicted and experimental spectra serves as a rigorous test for the accuracy of the computational model and the proposed molecular structure.
Applications of 1 Methyl 3,7 Dioxabicyclo 4.1.0 Heptane As a Versatile Synthetic Intermediate
Role in the Stereocontrolled Synthesis of Complex Natural Product Scaffolds
The rigid bicyclic structure of 1-methyl-3,7-dioxabicyclo[4.1.0]heptane and its derivatives provides a powerful platform for stereocontrolled synthesis, enabling the precise installation of stereocenters. This is particularly valuable in the total synthesis of complex natural products, where specific stereochemistry is often crucial for biological activity.
The epoxide ring within the 3,7-dioxabicyclo[4.1.0]heptane framework is susceptible to nucleophilic attack, leading to ring-opening with a high degree of stereoselectivity. This reactivity has been exploited in the synthesis of various natural product precursors. For instance, derivatives of this bicyclic system have been used as key intermediates in the preparation of β-C-arylglucosides, a class of compounds that includes several sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors used in the treatment of type-2 diabetes. google.comgoogle.com In these syntheses, the bicyclo[4.1.0]heptane moiety serves as a masked glucose derivative, where stereoselective opening of the epoxide ring by a Grignard reagent, in the presence of a copper cyanide dilithium (B8592608) chloride complex, leads to the formation of a key C-glycoside bond with controlled stereochemistry at the anomeric center. google.com
Furthermore, the strategic use of protecting groups on the bicyclic scaffold allows for regioselective reactions, further enhancing its utility. The development of synthetic routes to complex, enantiomerically enriched polypropionate-based building blocks, which are essential for the synthesis of polyketide natural products, has benefited from stereoselective derivatization reactions such as epoxidation on related pyran systems. bath.ac.uk
The table below summarizes an example of a reaction involving a derivative of 3,7-dioxabicyclo[4.1.0]heptane in the synthesis of a β-C-arylglucoside intermediate.
| Reactant | Reagent | Product | Yield |
| (1S,3R,4R,5S,6R)-4,5-bis(benzyloxy)-3-((benzyloxy)methyl)-2,7-dioxabicyclo[4.1.0]heptane | 3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenylmagnesium bromide, Copper cyanide dilithiumchloride complex | (2R,3S,4R,5R,6R)-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3-ol | 44% |
| Data from a patent describing the stereoselective synthesis of intermediates for SGLT2 inhibitors. google.com |
Utility in the Construction of Diverse Heterocyclic Systems
The strained nature of the this compound ring system makes it an excellent precursor for the construction of a wide array of other heterocyclic structures. The ring-opening of the epoxide can be initiated by various nucleophiles, leading to the formation of substituted tetrahydropyrans, which are common motifs in many biologically active molecules.
Research has shown that related bicyclic systems can be used to generate diverse heterocyclic scaffolds. For example, the 1-azabicyclo[4.1.0]heptan-2-one core, an aza-analogue, undergoes regioselective ring-opening with nucleophiles to yield trans-2,6-disubstituted piperidines. researchgate.net This highlights the potential of the bicyclo[4.1.0]heptane framework as a template for generating six-membered heterocyclic rings with defined stereochemistry.
Moreover, the functional groups present on the bicyclic scaffold can be manipulated to create different heterocyclic systems. For instance, a Baeyer-Villiger oxidation of a related bicyclo[3.1.0]hexan-3-one derivative has been used to form a (1S, 2S, 6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one, demonstrating the ability to introduce additional heteroatoms and functionalities. The resulting lactone can then be further modified.
The versatility of the bicyclo[4.1.0]heptane system is also evident in its use as a precursor for synthesizing pyrazole (B372694) derivatives. The inherent reactivity of the strained rings allows for cycloaddition and rearrangement reactions to form more complex heterocyclic structures.
Considerations for its Role as a Precursor in Polymer Chemistry via Ring-Opening Polymerization
The presence of a strained epoxide ring in this compound suggests its potential as a monomer for ring-opening polymerization (ROP). The driving force for the polymerization of cyclic monomers is often the relief of ring strain, which is an enthalpically favorable process. mdpi.com For three-membered rings like epoxides (oxiranes), the ring strain is significant, approximately 116 kJ mol⁻¹. mdpi.com This high ring strain makes them excellent candidates for ROP.
The polymerization of related bicyclic ethers, such as 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide), has been studied, and the enthalpy of polymerization was found to be -96.7 ± 1.5 kJ·mol⁻¹, indicating a thermodynamically favorable process. researchgate.net This suggests that this compound would also be expected to undergo ROP.
The polymerization can be initiated by cationic, anionic, or coordination catalysts. Cationic ring-opening polymerization (CROP) is a common method for polymerizing heterocyclic monomers and could lead to the formation of polyethers with interesting architectures. mdpi.com The resulting polymers would possess a polyether backbone with pendant methyl and tetrahydropyran-like functionalities, which could influence the polymer's properties, such as solubility, thermal stability, and degradability.
While specific studies on the ring-opening polymerization of this compound are not widely reported in the provided search results, the polymerization of similar structures is documented. For instance, lactamic polymers containing an acetoacetate (B1235776) moiety have been synthesized from monomers that include a 3-methyl-7-oxabicyclo[4.1.0]heptane unit. google.comgoogle.com This indicates the feasibility of incorporating this bicyclic system into polymeric structures.
The potential properties and applications of polymers derived from this compound would depend on the polymerization conditions and the resulting polymer microstructure. The presence of the second oxygen atom in the ring could potentially lead to polymers with unique degradation profiles or chelating properties.
Future Research Directions and Unexplored Avenues for 1 Methyl 3,7 Dioxabicyclo 4.1.0 Heptane
Development of More Efficient and Environmentally Sustainable Synthetic Routes
The current synthesis of 1-Methyl-3,7-dioxabicyclo[4.1.0]heptane and related structures often relies on traditional epoxidation methods, such as the use of meta-chloroperoxybenzoic acid (m-CPBA) scispace.comgoogle.com. While effective, these stoichiometric reagents generate significant chemical waste, prompting a need for greener alternatives. Future research should focus on catalytic, atom-economical approaches.
Key research objectives in this area include:
Catalytic Epoxidation: Investigating transition-metal catalyzed epoxidation using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. This approach would replace stoichiometric peroxy acids, reducing waste and improving safety.
Biocatalysis: Exploring the use of enzymes, such as lipases or monooxygenases, for the stereoselective epoxidation of the dihydropyran precursor. Biocatalysis offers the potential for high selectivity under mild, aqueous conditions.
Flow Chemistry: Developing continuous flow processes for the synthesis. Flow chemistry can enhance safety, improve reaction control, and allow for easier scalability compared to batch processes.
Table 1: Comparison of Potential Synthetic Routes
| Method | Oxidant | Catalyst Example | Potential Advantages | Research Focus |
|---|---|---|---|---|
| Traditional | m-CPBA | None (Stoichiometric) | High yield, reliable | N/A |
| Catalytic | H₂O₂ | Tungsten or Manganese complexes | Atom economy, reduced waste | Catalyst development, optimizing reaction conditions |
| Biocatalytic | O₂ | Monooxygenase enzyme | High stereoselectivity, mild conditions | Enzyme screening and engineering |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The inherent reactivity of the epoxide ring makes this compound a valuable intermediate. While its use in reactions with nucleophiles like hydrazine has been noted, a vast landscape of its reactivity remains unexplored google.com. Future work should aim to uncover novel transformations by exploiting the interplay between the epoxide and the adjacent acetal functionality.
Promising avenues for exploration are:
Regioselective Ring-Opening: Developing catalytic systems that can control the regioselectivity of the epoxide ring-opening with a diverse range of nucleophiles (e.g., organometallics, amines, thiols). Lewis acids or organocatalysts could be employed to tune the reactivity and direct the nucleophilic attack to a specific carbon atom.
Isomerization and Rearrangement Reactions: Investigating acid- or metal-catalyzed rearrangements of the bicyclic system to generate novel heterocyclic scaffolds. For instance, treatment with a Lewis acid could induce a rearrangement to form functionalized oxabicyclo[3.2.1]octane systems.
Reductive and Oxidative Transformations: Exploring reactions that modify the molecule beyond simple epoxide opening. This could include reductive cleavage of the acetal or oxidative functionalization at positions adjacent to the oxygen atoms.
Advanced Stereochemical Control in Complex Derivatizations
The structure of this compound contains multiple stereocenters. Achieving precise control over the stereochemistry during its synthesis and subsequent reactions is crucial for its application in the synthesis of complex, stereochemically-defined target molecules such as pharmaceuticals or natural products google.combath.ac.uk.
Future research should prioritize:
Asymmetric Epoxidation: Developing catalytic asymmetric methods for the epoxidation of the achiral precursor, 5-methyl-3,6-dihydro-2H-pyran, to directly yield enantiomerically enriched this compound.
Catalytic Kinetic Resolution: If a racemic synthesis is employed, the development of enzymatic or chemo-catalytic kinetic resolution of the epoxide would be a valuable strategy for accessing enantiopure material.
Diastereoselective Derivatization: Studying the influence of the existing stereocenters on the facial selectivity of reactions at the epoxide. This involves a systematic investigation of how different catalysts and reaction conditions can be used to control the formation of specific diastereomers during nucleophilic addition.
Table 2: Potential Strategies for Stereochemical Control
| Strategy | Approach | Catalyst Type | Desired Outcome |
|---|---|---|---|
| Asymmetric Synthesis | Catalytic epoxidation of precursor | Chiral transition-metal complex (e.g., Jacobsen's or Sharpless catalyst) | Enantiomerically pure epoxide |
| Kinetic Resolution | Selective opening of one enantiomer | Chiral Lewis acid or lipase | Enantiomerically enriched epoxide and ring-opened product |
Integration into Advanced Tandem and Cascade Reaction Sequences
The multifunctional nature of this compound makes it an ideal substrate for the design of tandem or cascade reactions, where multiple chemical bonds are formed in a single operation scispace.comacs.org. Such processes are highly efficient and can rapidly build molecular complexity from simple starting materials.
Unexplored research avenues include:
Epoxide Opening/Cyclization Cascades: Designing reactions where the nucleophilic opening of the epoxide unmasks a reactive group that immediately participates in a subsequent intramolecular cyclization. For example, using a nucleophile with a tethered hydroxyl group could lead to the formation of complex polycyclic ether systems.
Domino Reactions: Developing domino sequences that combine a rhodium-catalyzed allylic substitution with subsequent transformations, allowing for the rapid construction of complex ring systems utexas.edu.
Ylide-Initiated Sequences: Utilizing sulfur or phosphorus ylides to initiate a Michael addition-cyclization sequence, which could lead to the formation of novel bicyclic or polycyclic structures acs.org. This could involve the epoxide acting as an electrophile in an initial ring-opening step, followed by intramolecular reactions.
By pursuing these research directions, the scientific community can unlock the full potential of this compound as a versatile tool in modern organic synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-3,7-dioxabicyclo[4.1.0]heptane, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis often involves cyclopropanation or oxidative cyclization strategies. For example, phase transfer catalysis (PTC) using benzyl triethylammonium chloride with chloroform and aqueous NaOH can generate bicyclic frameworks, as demonstrated in the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane . Key parameters include catalyst choice, solvent polarity, and reaction temperature. Nucleosidation of O-acetyl or O-methyl derivatives (e.g., L-threo-hex-4-enopyranosides) may also yield bicyclic structures, with stereochemical outcomes dependent on protecting groups .
Q. How is the bicyclic structure of this compound confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, H and C NMR can resolve methyl and oxygen bridge positions, as shown in the characterization of (±)-methyl 7-oxabicyclo[4.1.0]heptane-2-carboxylate, where chemical shifts (δ 4.21–1.26 ppm) and coupling constants ( Hz) confirm stereochemistry . Mass spectrometry (EI-MS) and IR spectroscopy further validate molecular weight and functional groups .
Q. What computational methods predict physicochemical properties of bicyclic ethers like this compound?
- Methodological Answer : The Joback and Crippen methods estimate properties such as boiling points, solubility, and partition coefficients. These group-contribution approaches use structural descriptors (e.g., ring strain, substituent effects) derived from analogs like 1,7,7-trimethylbicyclo[2.2.1]heptane . NIST Chemistry WebBook provides experimental data for cross-validation .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?
- Methodological Answer : Control of stereochemistry requires careful selection of reaction conditions. For example, transition-metal-free radical oxidation of aza-1,6-enynes achieves cyclopropanation with four-bond formation in one step, yielding azabicyclo[4.1.0]heptane derivatives with defined stereochemistry . Chiral auxiliaries or asymmetric catalysis may further enhance enantioselectivity.
Q. What strategies resolve contradictions in spectral or reactivity data for bicyclic ether derivatives?
- Methodological Answer : Cross-validation using multiple techniques is essential. For instance, discrepancies in NMR or mass spectra (e.g., fragment ion patterns in EI-MS) can be resolved by comparing data from NIST Standard Reference Databases and independent syntheses. Computational simulations (DFT or MD) may reconcile unexpected reactivity trends, such as ring strain effects .
Q. How are this compound derivatives functionalized for biological or materials applications?
- Methodological Answer : Post-synthetic modifications include epoxidation, hydroxylation, or cross-coupling. For example, spirocyclic derivatives like spiro[1,3-dioxane-5,3'-[7]oxabicyclo[4.1.0]heptane] are synthesized via ring-opening polymerization for materials science applications . Biological activity (e.g., apoptotic effects) is explored by introducing substituents such as uracil or thymine moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
